Vegfr-2-IN-38: A Computational Approach to a Potential Kinase Inhibitor
Vegfr-2-IN-38: A Computational Approach to a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vegfr-2-IN-38, also identified as compound 3 in recent literature, is a novel small molecule that has been investigated as a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). To date, the characterization of Vegfr-2-IN-38 has been primarily computational, employing molecular docking and dynamics simulations to predict its interaction with the VEGFR-2 kinase domain.[1][2] While experimental validation of its biological activity is not yet available in published literature, the computational analyses suggest a promising profile for further investigation. This guide provides an in-depth overview of the predicted mechanism of action for Vegfr-2-IN-38 based on these computational studies, placed in the broader context of established VEGFR-2 signaling and inhibition. It also details the standard experimental protocols that would be required to validate these computational findings and fully characterize the compound's therapeutic potential.
Introduction to VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is crucial for embryonic development, wound healing, and tissue regeneration. However, in pathological conditions such as cancer, uncontrolled angiogenesis is a hallmark, providing tumors with the necessary blood supply for growth and metastasis.
The binding of the ligand, Vascular Endothelial Growth Factor (VEGF), to the extracellular domain of VEGFR-2 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This activation triggers a cascade of downstream signaling pathways that ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability.
Predicted Mechanism of Action of Vegfr-2-IN-38
Computational studies, specifically molecular docking and molecular dynamics simulations, have been employed to predict the binding mode of Vegfr-2-IN-38 to the ATP-binding site of the VEGFR-2 kinase domain.[1][2] These in silico analyses suggest that Vegfr-2-IN-38 is a potential inhibitor of VEGFR-2.
In Silico Binding Analysis
Molecular docking simulations predict that Vegfr-2-IN-38 can fit into the hydrophobic pocket of the VEGFR-2 active site. The stability of this interaction is further supported by molecular dynamics simulations, which suggest that the compound can maintain a stable conformation within the binding pocket over time.
While specific details of the binding interactions from the primary literature are limited to the computational domain, the general mechanism for small molecule inhibitors of VEGFR-2 involves competitive binding to the ATP-site of the tyrosine kinase domain.[3] This prevents the phosphorylation of the receptor and blocks the downstream signaling cascades.
Key Signaling Pathways in Angiogenesis Mediated by VEGFR-2
The activation of VEGFR-2 initiates several critical downstream signaling pathways. A potential inhibitor like Vegfr-2-IN-38 would aim to block these cascades. The major pathways include:
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PLCγ-PKC-MAPK Pathway: This pathway is central to endothelial cell proliferation.
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PI3K/Akt Pathway: This pathway is crucial for endothelial cell survival and vascular permeability.
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p38 MAPK Pathway: This pathway is involved in endothelial cell migration.
Visualizing VEGFR-2 Signaling
The following diagrams illustrate the key signaling cascades initiated by VEGFR-2 activation.
References
- 1. Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2- a]pyrimidine-Schiff Base Derivative: (E)-2-Phenyl- N-(thiophen-2-ylmethylene)imidazo[1,2- a]pyrimidin-3-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2âa]pyrimidine-Schiff Base Derivative: (E)â2-PhenylâNâ(thiophen-2-ylmethylene)imidazo[1,2âa]pyrimidin-3-amine - ACS Omega - Figshare [acs.figshare.com]
